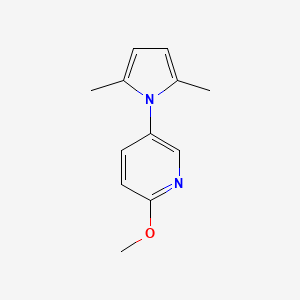![molecular formula C11H6Br2N2S B11772293 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine atoms in the thiophene ring and the benzo[d]imidazole core makes this compound particularly interesting for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4,5-dibromothiophene-2-carboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used along with bases like triethylamine (Et₃N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic compounds.
Applications De Recherche Scientifique
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
- 2-(4,5-Phenyl-1H-imidazole-2-yl)-phenol
Uniqueness
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of bromine atoms in the thiophene ring, which imparts distinct chemical and biological properties. This makes it more reactive in substitution reactions and potentially more potent in biological applications compared to similar compounds without bromine atoms.
Propriétés
Formule moléculaire |
C11H6Br2N2S |
|---|---|
Poids moléculaire |
358.05 g/mol |
Nom IUPAC |
2-(4,5-dibromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H6Br2N2S/c12-6-5-9(16-10(6)13)11-14-7-3-1-2-4-8(7)15-11/h1-5H,(H,14,15) |
Clé InChI |
WNRVUPOOVYVKQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(S3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


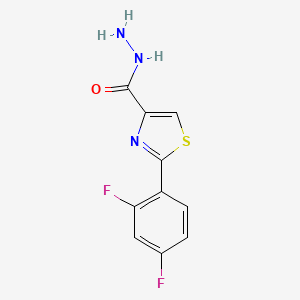
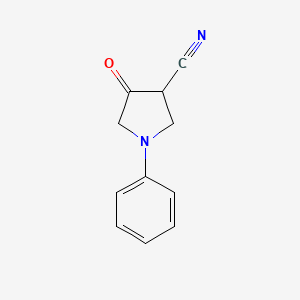



![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
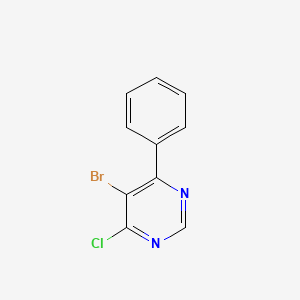
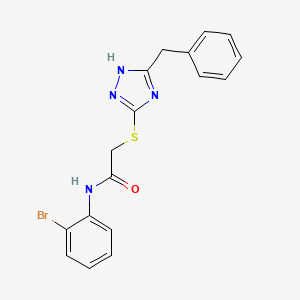
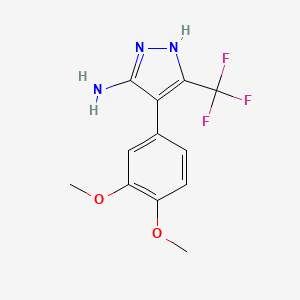

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)

